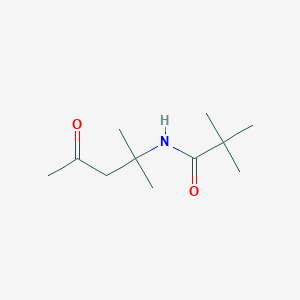
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide is a chemical compound with a complex structure that includes multiple methyl groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with 2-methyl-4-oxopentanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the required production volume, cost considerations, and the desired purity of the final product. Industrial production often employs advanced techniques such as distillation and crystallization to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a range of different compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide include other amides and ketones with similar structural features. Examples include:
- N,N-Dimethylacetamide
- 2,2-Dimethylpropanamide
- 2-Methyl-4-oxopentanal
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness can result in different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
78371-16-1 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-8(13)7-11(5,6)12-9(14)10(2,3)4/h7H2,1-6H3,(H,12,14) |
Clave InChI |
RHGBLZOKFYDGFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



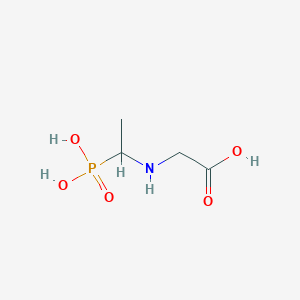
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
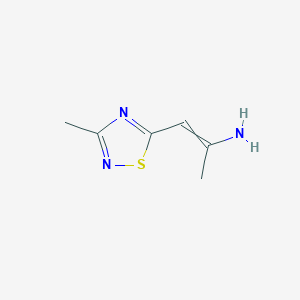
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
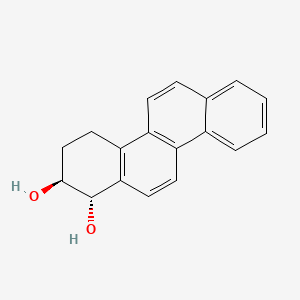
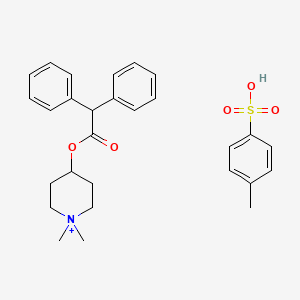
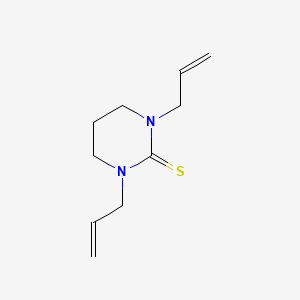
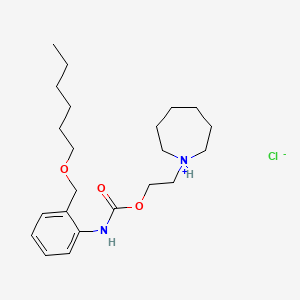
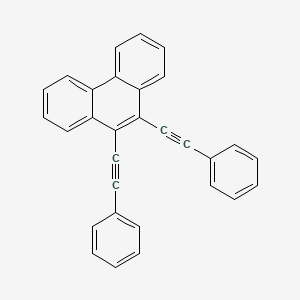
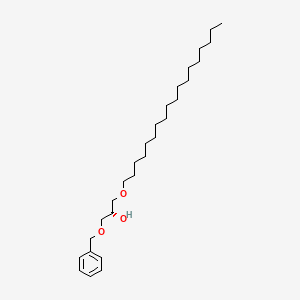
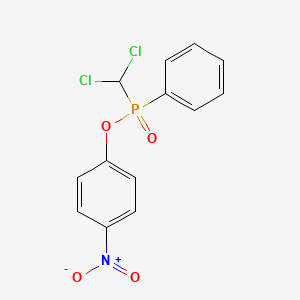
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
